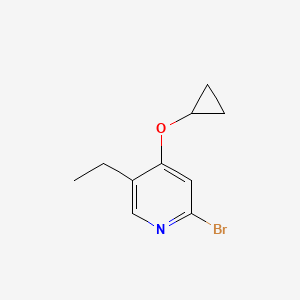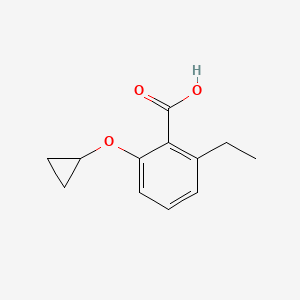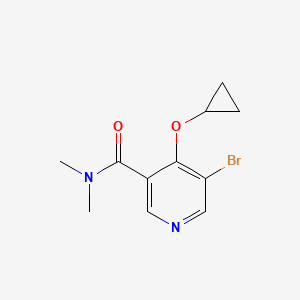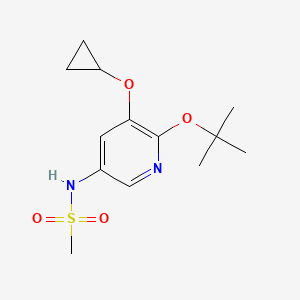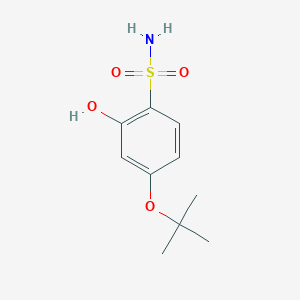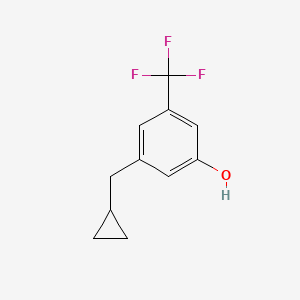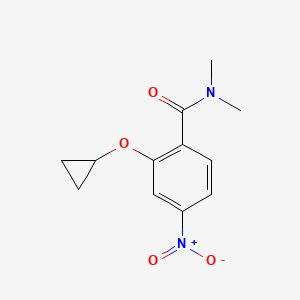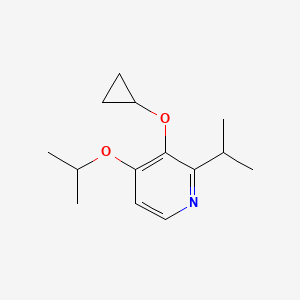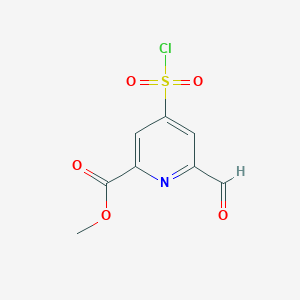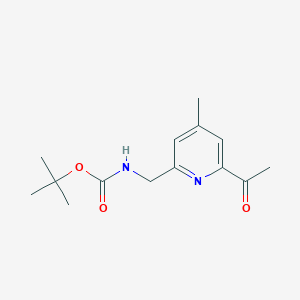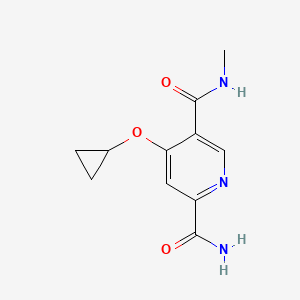
4-Cyclopropoxy-N5-methylpyridine-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-N5-methylpyridine-2,5-dicarboxamide is a chemical compound with the molecular formula C11H13N3O3 and a molecular weight of 235.242 g/mol . This compound belongs to the class of pyridine derivatives, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N5-methylpyridine-2,5-dicarboxamide typically involves the condensation of appropriate acyl chlorides and aromatic amides. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-N5-methylpyridine-2,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
4-Cyclopropoxy-N5-methylpyridine-2,5-dicarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N5-methylpyridine-2,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes that exhibit unique chemical and biological activities . Additionally, its ability to undergo various chemical reactions allows it to modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropoxy-N2-methylpyridine-2,5-dicarboxamide
- 4-Cyclopropoxy-N3,N5-dimethylpyridine-3,5-dicarboxamide
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
Uniqueness
4-Cyclopropoxy-N5-methylpyridine-2,5-dicarboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H13N3O3 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-N-methylpyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C11H13N3O3/c1-13-11(16)7-5-14-8(10(12)15)4-9(7)17-6-2-3-6/h4-6H,2-3H2,1H3,(H2,12,15)(H,13,16) |
InChI Key |
RHWGLMOXHSFPNL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CN=C(C=C1OC2CC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


